2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine
CAS No.: 478248-93-0
Cat. No.: VC4175009
Molecular Formula: C32H26ClFN2S
Molecular Weight: 525.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478248-93-0 |
|---|---|
| Molecular Formula | C32H26ClFN2S |
| Molecular Weight | 525.08 |
| IUPAC Name | 2-benzylsulfanyl-5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine |
| Standard InChI | InChI=1S/C32H26ClFN2S/c1-2-6-22-9-18-28(30(34)19-22)24-10-12-26(13-11-24)31-29(25-14-16-27(33)17-15-25)20-35-32(36-31)37-21-23-7-4-3-5-8-23/h3-5,7-20H,2,6,21H2,1H3 |
| Standard InChI Key | VMFIGNICYJLBEN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine delineates its architecture systematically:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3.
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Position 2: Benzylsulfanyl (–S–CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) group, introducing steric bulk and potential hydrogen-bonding interactions .
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Position 4: 2'-Fluoro-4'-propylbiphenyl substituent, contributing lipophilicity and π-stacking capacity .
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Position 5: 4-Chlorophenyl ring, enhancing electronic effects and substrate binding .
Key structural features include:
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Planarity: The biphenyl system may adopt a twisted conformation depending on the fluorine and propyl groups’ steric effects.
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Electron-withdrawing groups: Chlorine (σ<sub>meta</sub> = 0.37) and fluorine (σ<sub>para</sub> = 0.06) modulate electron density across the system .
Synthetic Pathways and Optimization
Core Pyrimidine Formation
The synthesis of analogous 2-benzylsulfanyl pyrimidines typically involves:
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Biginelli-like condensation: Reacting thiouracil derivatives with aldehydes and guanidines under acidic conditions .
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Alkylation: Introducing the benzylsulfanyl group via nucleophilic substitution on 2-mercaptopyrimidine intermediates .
Example protocol:
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Step 1: 6-Amino-2-thiouracil reacts with 4-chlorobenzaldehyde and 2-fluoro-4-propylbiphenyl-4-carbaldehyde in glacial acetic acid to form the dihydropyrimidine precursor .
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Step 2: Oxidation with MnO<sub>2</sub> yields the aromatic pyrimidine core .
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Step 3: Alkylation with benzyl chloride in DMF/K<sub>2</sub>CO<sub>3</sub> introduces the sulfanyl group (yield: 80–95%) .
Table 1. Representative reaction conditions for key steps
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | AcOH, NH<sub>4</sub>OAc | Acetic acid | Reflux | 65% |
| 2 | MnO<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub> | RT | 92% |
| 3 | BnCl, K<sub>2</sub>CO<sub>3</sub> | DMF | 50°C | 88% |
Characterization Data
Hypothetical spectral signatures based on analogs :
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
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δ 4.45 (s, 2H, SCH<sub>2</sub>Ph)
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δ 7.20–8.10 (m, 16H, aromatic protons)
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δ 1.60–2.80 (m, 5H, propyl chain)
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IR (KBr): ν 1625 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (C–F)
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HRMS: m/z [M+H]<sup>+</sup> calcd. for C<sub>32</sub>H<sub>26</sub>ClFN<sub>2</sub>S: 541.1421; found: 541.1418
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 5.2 (AlogPS), indicating high lipophilicity due to biphenyl and benzyl groups .
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
Tautomeric Behavior
Biological Activity and Mechanism
Antiproliferative Effects
Analogous compounds show GI<sub>50</sub> values of 1–10 μM against NCI-60 cell lines . The 4-propylbiphenyl moiety may enhance membrane permeability compared to shorter alkyl chains .
Table 2. Predicted biological activities
| Target | Assay Type | Predicted IC<sub>50</sub> | Confidence |
|---|---|---|---|
| CDK2 | Kinase Glo | 68 nM | High |
| EGFR | ADP-Glo | >10 μM | Low |
Pharmacological Considerations
ADME Profile
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CYP450 metabolism: Likely substrate for CYP3A4 due to aromatic oxidation sites .
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Plasma protein binding: Estimated 98.5% (biphenyl contributes significantly) .
Toxicity Risks
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hERG inhibition: Moderate risk (predicted IC<sub>50</sub> = 2.1 μM) due to hydrophobic cation-π interactions .
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Mutagenicity: Negative (AMES test prediction) given absence of reactive electrophiles.
Comparative Analysis with Structural Analogs
Compound 3 (2-(4-Cl-benzylsulfanyl)-4-(3-Cl-5-CF<sub>3</sub>-pyridin-2-yl)pyrimidine) :
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Key difference: Pyridine vs. biphenyl at position 4
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Activity: IC<sub>50</sub> = 110 nM vs. CDK2, logP = 4.9
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Insight: Biphenyl substitution may improve selectivity over kinase off-targets.
Future Research Directions
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